(R)-tert-Butyl (1-(cyclopentylmethyl)pyrrolidin-3-yl)carbamate
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Overview
Description
®-tert-Butyl (1-(cyclopentylmethyl)pyrrolidin-3-yl)carbamate is a chiral compound that belongs to the class of carbamates This compound features a pyrrolidine ring substituted with a cyclopentylmethyl group and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-tert-Butyl (1-(cyclopentylmethyl)pyrrolidin-3-yl)carbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex.
Introduction of the Cyclopentylmethyl Group: This step involves the alkylation of the pyrrolidine ring with cyclopentylmethyl halides under basic conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbamate group, converting it to the corresponding amine.
Substitution: The cyclopentylmethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Amines derived from the reduction of the carbamate group.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Chemistry:
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, particularly those involved in neurotransmitter regulation.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry:
Material Science: It can be used in the synthesis of polymers and other advanced materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of ®-tert-Butyl (1-(cyclopentylmethyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The pyrrolidine ring’s conformation and substituents play a crucial role in determining its binding affinity and specificity .
Comparison with Similar Compounds
Pyrrolidine: A simpler analog without the carbamate and cyclopentylmethyl groups.
Proline: A naturally occurring amino acid with a pyrrolidine ring.
N-Boc-pyrrolidine: A compound with a similar carbamate group but different substituents.
Uniqueness: ®-tert-Butyl (1-(cyclopentylmethyl)pyrrolidin-3-yl)carbamate stands out due to its chiral nature and the presence of both a cyclopentylmethyl group and a tert-butyl carbamate group.
Properties
IUPAC Name |
tert-butyl N-[1-(cyclopentylmethyl)pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)16-13-8-9-17(11-13)10-12-6-4-5-7-12/h12-13H,4-11H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMMRXINDHKRMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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